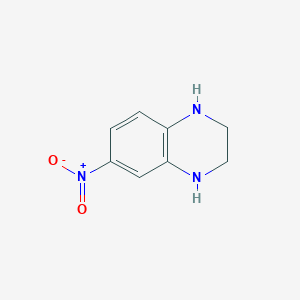

6-Nitro-1,2,3,4-tetrahydroquinoxaline

Descripción

Overview of Quinoxaline (B1680401) and Tetrahydroquinoxaline Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry, with a large number of FDA-approved drugs featuring at least one N-heterocyclic structure. pulsus.com Among these, quinoxaline and its derivatives have garnered considerable attention due to their wide array of biological activities. researchgate.netijpsjournal.comresearchgate.net Quinoxaline, also known as benzopyrazine, is a fused heterocycle consisting of a benzene (B151609) ring and a pyrazine (B50134) ring. pulsus.comijpsjournal.comwikipedia.orgipp.pt This structure provides stability and serves as a versatile scaffold for the development of new therapeutic agents. pulsus.com

The history of quinoxaline in pharmaceutical research is rooted in the broader exploration of heterocyclic compounds as potential therapeutic agents. While quinoxaline itself is rare in nature, its derivatives have been synthesized and investigated for their medicinal properties for decades. ijpsjournal.comcore.ac.uk Early research led to the discovery of quinoxaline-containing antibiotics like echinomycin, levomycin, and actinomycin, which demonstrated activity against Gram-positive bacteria and certain tumors. ijpsjournal.comcore.ac.uk The initial synthesis of quinoxaline involved the condensation of o-phenylenediamine (B120857) with glyoxal. pulsus.com Over the years, this has expanded to include numerous methods for creating a diverse range of quinoxaline analogs. pulsus.com The "golden era" of antibiotics, from 1940 to 1962, saw the discovery of most of the antibiotic classes used today, which spurred further interest in synthetic heterocycles like quinoxalines. reactgroup.org The development of quinolone antibiotics, starting with nalidixic acid in 1962, although a different class, highlighted the potential of related bicyclic nitrogen-containing heterocycles in treating bacterial infections. wikipedia.org More recently, research has focused on quinoxaline 1,4-dioxides (QdNOs), which exhibit a broad spectrum of biological activities, including antimicrobial and antitumoral effects. mdpi.comnih.gov

Both tetrahydroquinoline and tetrahydroquinoxaline scaffolds are essential structural features in a multitude of natural products and synthetic compounds with significant biological properties. bohrium.comnih.gov The tetrahydroquinoline skeleton is a widespread and important simple nitrogen heterocycle found in a variety of pharmacologically active compounds. researchgate.net Tetrahydroquinoline alkaloids are produced by various organisms through diverse biosynthetic pathways, resulting in a wide range of structures and bioactivities. bohrium.comnih.govresearcher.life

While natural quinoxaline derivatives are uncommon, the tetrahydroquinoxaline core is found in many biologically and pharmacologically active small molecules. core.ac.ukbohrium.com The synthesis of these scaffolds is a key area of research, allowing for the creation of libraries of compounds for drug discovery. researchgate.netnih.gov The tetrahydroisoquinoline (THIQ) scaffold, a related structure, is also a core component of many biologically active compounds and is a versatile platform for designing new ligands. nih.gov The prevalence of these nuclei in both natural and synthetic molecules underscores their importance as "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov

The tetrahydroquinoxaline core is recognized as a significant scaffold in the design of bioactive molecules. Its structure serves as a key building block for developing new therapeutic agents. rsc.org Derivatives of this core have been investigated for a range of pharmacological activities. For example, novel tetrahydroquinoxaline sulfonamide derivatives have been designed and evaluated as potential colchicine (B1669291) binding site inhibitors for their antiproliferative activities. rsc.org

The versatility of the quinoxaline scaffold, from which tetrahydroquinoxaline is derived, allows for extensive functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netnih.gov The fusion of a benzene and pyrazine ring provides a stable yet reactive base for chemical modification. ijpsjournal.com The addition of a nitro group, as in 6-nitro-1,2,3,4-tetrahydroquinoxaline, can further influence the molecule's electronic properties and biological activity.

Identification and Nomenclature of this compound

The formal name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is this compound. cymitquimica.com

The Chemical Abstracts Service (CAS) has assigned the registry number 41959-35-7 to this compound. chemicalbook.comchemical-suppliers.euchemicalbook.com

Interactive Data Table: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 41959-35-7 |

| Molecular Formula | C8H9N3O2 |

| Molecular Weight | 179.18 g/mol |

| Synonyms | 1,2,3,4-Tetrahydro-6-nitroquinoxaline; Quinoxaline, 1,2,3,4-tetrahydro-6-nitro- |

Other Identifiers and Synonyms

To ensure clarity and precision in scientific communication, this compound is cataloged under various identifiers and synonyms across chemical databases and literature.

| Identifier Type | Value |

| CAS Number | 41959-35-7 chemicalbook.com |

| Molecular Formula | C₈H₉N₃O₂ |

| Synonym | 1,2,3,4-tetrahydro-6-nitro-Quinoxaline chemicalbook.com |

| Synonym | TETRAHYDRO-6-NITROQUINOXALINE chemicalbook.com |

| Synonym | Quinoxaline, 1,2,3,4-tetrahydro-6-nitro- chemicalbook.com |

Research Significance and Scope of this compound

While extensive research focusing solely on this compound is not widely documented in publicly available literature, its structural motifs suggest a rationale for academic and industrial investigation. The significance of this compound is best understood in the broader context of its parent scaffold, quinoxaline, and the well-established role of nitroaromatic compounds in various fields.

Rationale for Academic Investigation of the Compound

The academic interest in compounds like this compound stems from several key factors. The quinoxaline ring system is a prominent scaffold in medicinal chemistry, known to be a core component in a variety of biologically active molecules. The introduction of a nitro group onto this framework provides a handle for further chemical modifications and can impart specific biological activities.

The nitro group is a well-known pharmacophore that can influence a drug's pharmacokinetic and pharmacodynamic properties. svedbergopen.com Its presence can lead to compounds that act as prodrugs, which are activated under specific physiological conditions, such as the hypoxic environments found in some tumors. svedbergopen.com Therefore, the investigation of nitro-substituted quinoxalines is a logical step in the exploration of new therapeutic agents.

Focus on Advanced Research Aspects and Applications

Advanced research on compounds structurally related to this compound often focuses on their potential as therapeutic agents. For example, the biological activities of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) and its analogs, including their tetrahydroquinoline counterparts, have been investigated for their antibacterial and metal-chelating properties. srce.hr Such studies on the influence of the nitro group's position and the saturation of the heterocyclic ring provide a framework for the potential investigation of this compound.

The tetrahydroisoquinoline scaffold, another related heterocyclic system, is also a subject of intense research in medicinal chemistry, with analogs being investigated for a wide array of biological activities, including antibacterial and anti-infective properties. rsc.org These research avenues suggest that this compound could serve as a building block or a target molecule in the development of new pharmaceuticals. However, specific advanced research applications for this particular compound remain to be extensively explored and published.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDCYZVYRXZJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436630 | |

| Record name | 6-nitro-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41959-35-7 | |

| Record name | 1,2,3,4-Tetrahydro-6-nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41959-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 6-Nitro-1,2,3,4-tetrahydroquinoxaline

The creation of the this compound scaffold can be broadly categorized into two main strategies: the modification of the aromatic ring of 1,2,3,4-tetrahydroquinoxaline (B1293668) via electrophilic substitution, and the assembly of the bicyclic system using tandem reactions that build the heterocyclic ring.

Direct Nitration Approaches to Tetrahydroquinoxalines

Direct nitration is a classical method for introducing a nitro group onto an aromatic ring. However, the application of this method to 1,2,3,4-tetrahydroquinoxaline is not widely documented in scientific literature. The challenges in such a reaction lie in controlling the regioselectivity and managing the reactivity of the substrate. For the closely related 1,2,3,4-tetrahydroquinoline (B108954) system, extensive research has been conducted to overcome similar challenges, providing insights that may be analogous to the tetrahydroquinoxaline case.

In the case of 1,2,3,4-tetrahydroquinoline, direct nitration can lead to a mixture of isomers. The two amino groups in tetrahydroquinoxaline are activating and direct electrophiles to the ortho and para positions. The position para to the N1-nitrogen (position 6) is sterically accessible and electronically activated, making it a potential site for nitration. However, the position ortho to the N1-nitrogen (position 8) is also a possible site of substitution. Achieving high regioselectivity for the desired 6-nitro isomer often requires careful control of reaction conditions and the use of protecting groups. Studies on tetrahydroquinolines have shown that nitration can yield a mixture of 5-, 6-, 7-, and 8-nitro isomers depending on the conditions semanticscholar.orgresearchgate.net.

The introduction of protecting groups on the nitrogen atoms of the heterocyclic ring is a key strategy to influence the regiochemical outcome of electrophilic aromatic substitution. These groups can modify the electronic properties of the ring and exert steric hindrance to direct the incoming electrophile. For instance, N-acylation reduces the activating effect of the nitrogen atom. In studies on tetrahydroquinolines, various N-protecting groups have been explored to direct nitration preferentially to the 6-position semanticscholar.orgresearchgate.net. A bulky protecting group might sterically hinder attack at the adjacent 8-position, thereby favoring substitution at the more accessible 6-position.

The choice of nitrating agent and reaction conditions is crucial for a successful and selective nitration. A common nitrating mixture is a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The temperature, reaction time, and the ratio of acids are critical parameters that must be optimized to maximize the yield of the desired product and minimize the formation of byproducts, such as dinitrated or oxidized species. Research on related N-heterocycles has demonstrated that total regioselectivity can be achieved through meticulous optimization of these factors semanticscholar.orgresearchgate.net.

Tandem and Multicomponent Reactions for Tetrahydroquinoxaline Synthesis

Constructing the heterocyclic ring system with the nitro group already in place on a precursor molecule is a powerful alternative to direct nitration. Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient route to complex molecules like this compound.

A notable example of a tandem approach is the synthesis of 7-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylic esters (which corresponds to the 6-nitro isomer based on standard IUPAC naming for the parent heterocycle) via a reductive amination followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This methodology has been reported for the synthesis of both tetrahydroquinoline and tetrahydroquinoxaline derivatives mdpi.comdocumentsdelivered.comtandfonline.com.

The general mechanism for this powerful reaction sequence is as follows:

Reductive Amination: An appropriate dinitroaryl precursor bearing a side chain with a carbonyl group reacts with an amine. The initial imine formed is then reduced in situ to a secondary amine.

Intramolecular SNAr: The newly formed secondary amine then acts as an intramolecular nucleophile. It attacks the aromatic ring at the carbon bearing a suitable leaving group (like a halogen), displacing it to form the heterocyclic ring. The presence of the nitro group strongly activates the ring towards this nucleophilic attack.

This tandem strategy provides a high degree of control over the final structure and avoids the regioselectivity issues often associated with direct nitration of the fused heterocyclic system. Research by Bunce and Schammerhorn specifically details this approach for creating nitro-substituted tetrahydroquinoxaline esters mdpi.comdocumentsdelivered.comtandfonline.com. The yields for such domino reactions are often high, demonstrating the efficiency of this synthetic pathway researchgate.net.

Table 1: Summary of Synthetic Strategies

| Methodology | Description | Key Considerations | Relevant Findings |

|---|---|---|---|

| Direct Nitration | Electrophilic substitution on the pre-formed 1,2,3,4-tetrahydroquinoxaline ring. | Regioselectivity, substrate reactivity, potential for byproducts. | Not well-documented for tetrahydroquinoxaline; studies on analogous tetrahydroquinolines show challenges in controlling isomer formation semanticscholar.orgresearchgate.net. |

| Tandem Reductive Amination-SNAr | Ring construction from an acyclic dinitroaryl precursor. Involves in-situ formation of a secondary amine followed by intramolecular cyclization. | Availability of starting materials, reaction conditions for the tandem sequence. | A documented route to 7-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylic esters mdpi.comdocumentsdelivered.comtandfonline.com. |

Domino Michael-SNAr Approaches

Domino reactions, which involve a cascade of intramolecular reactions, offer an efficient route to complex molecules from simple starting materials. A notable example is the domino aza-Michael-SNAr-heteroaromatization sequence, which has been successfully employed in the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters mdpi.comresearchgate.net. This approach involves an initial aza-Michael addition of a primary amine to a suitably activated methyl 2-arylacrylate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the heterocyclic ring mdpi.comresearchgate.net. The sequence concludes with heteroaromatization to yield the indole product mdpi.comresearchgate.net.

While a direct application of this domino strategy for the synthesis of this compound is not explicitly detailed in the reviewed literature, the underlying principles are highly relevant. The key steps of this domino reaction are outlined in the table below.

Table 1: Key Steps in the Domino Aza-Michael-SNAr-Heteroaromatization Reaction

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Aza-Michael Addition | A primary amine undergoes a conjugate addition to an electron-deficient alkene. |

| 2 | SNAr Ring Closure | The newly introduced nitrogen atom acts as a nucleophile in an intramolecular aromatic substitution reaction, displacing a leaving group on the aromatic ring to form the heterocycle. |

| 3 | Heteroaromatization | The final step involves the formation of the stable aromatic indole ring system. |

This methodology highlights a powerful strategy for constructing nitrogen-containing heterocyclic compounds through a one-pot procedure, which could potentially be adapted for the synthesis of nitro-substituted tetrahydroquinoxalines.

BiCl₃-Catalyzed Imino Diels-Alder Cycloaddition Reactions

Bismuth(III) chloride (BiCl₃) has emerged as an effective Lewis acid catalyst in various organic transformations, including the imino Diels-Alder reaction for the synthesis of tetrahydroquinolines researchgate.netmdpi.com. This reaction typically involves a three-component condensation of an aniline, an aldehyde, and a dienophile researchgate.net. The use of BiCl₃ is advantageous due to its low toxicity, cost-effectiveness, and tolerance to water nih.govrsc.org.

In a typical procedure, the reaction is carried out in a suitable solvent like acetonitrile, where the aniline and aldehyde react to form an in-situ generated imine. The dienophile then participates in a [4+2] cycloaddition with the imine, catalyzed by BiCl₃, to afford the tetrahydroquinoline ring system researchgate.netmdpi.com. While the direct synthesis of this compound using a 4-nitro-substituted aniline in this reaction has not been explicitly detailed, this method provides a viable and efficient pathway to the core tetrahydroquinoline scaffold.

Table 2: Components of the BiCl₃-Catalyzed Imino Diels-Alder Reaction for Tetrahydroquinoline Synthesis

| Component | Role | Example |

|---|---|---|

| Aniline | Forms the diene component of the cycloaddition. | Substituted anilines |

| Aldehyde | Reacts with the aniline to form the imine. | Aromatic aldehydes |

| Dienophile | The 2π electron component of the cycloaddition. | N-vinyl-2-pyrrolidone |

| Catalyst | Lewis acid to activate the imine. | Bismuth(III) chloride (BiCl₃) |

Metal-Promoted Cyclizations

Metal-promoted cyclization reactions represent a significant strategy for the synthesis of heterocyclic compounds, including tetrahydroquinolines nih.gov. One such method involves a metal-mediated heterocyclization through an intramolecular nitrene C-H insertion process nih.gov. This reaction offers a direct, one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines.

The proposed mechanism for this transformation involves the formation of an iron-nitrene complex, which then abstracts a γ-hydrogen from a side chain to generate a benzylic radical. Subsequent cyclization of this radical intermediate leads to the formation of the tetrahydroquinoline product nih.gov. This approach showcases the utility of transition metal catalysis in activating otherwise inert C-H bonds to facilitate the construction of complex heterocyclic frameworks.

Asymmetric Hydrogenation of Quinoxalines and Quinoxalinones

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and it has been successfully applied to the reduction of quinoxalines to produce enantioenriched 1,2,3,4-tetrahydroquinoxalines nih.gov. This method is of particular importance due to the prevalence of chiral tetrahydroquinoxaline moieties in biologically active molecules.

The hydrogenation of 6-substituted quinoxalines has been achieved with high regioselectivity and enantioselectivity using ruthenium-based catalysts . The choice of chiral ligand is crucial for controlling the stereochemical outcome of the reaction nih.gov. Furthermore, stereodivergent asymmetric hydrogenation of disubstituted quinoxalines has been developed, allowing for the selective synthesis of both cis- and trans-enantioenriched tetrahydroquinoxalines by employing different ligands with an earth-abundant manganese catalyst nih.gov. Brønsted acids have also been shown to activate quinolines for asymmetric hydrogenation dicp.ac.cn.

Table 3: Key Features of Asymmetric Hydrogenation of Quinoxalines

| Feature | Description |

|---|---|

| Substrate | Quinoxalines, including 6-substituted derivatives. |

| Product | Chiral 1,2,3,4-tetrahydroquinoxalines. |

| Catalysts | Ruthenium and Manganese complexes are commonly used. |

| Chiral Control | Achieved through the use of chiral ligands. |

| Stereoselectivity | Both cis and trans isomers can be selectively obtained. |

Synthesis of Related Nitro-Substituted Quinoxaline (B1680401) Derivatives

Preparation of 6-nitro-1,4-dihydroquinoxaline-2,3-dione

An efficient and environmentally friendly method for the synthesis of 6-nitro-1,4-dihydroquinoxaline-2,3-dione involves a one-pot reaction between 4-nitro-1,2-diaminobenzene (also known as 4-nitro-o-phenylenediamine) and oxalic acid ias.ac.inresearchgate.net. This reaction can be carried out under solvent-free conditions by simply grinding the reactants together at room temperature ias.ac.in. This green chemistry approach offers high atom economy and avoids the use of hazardous solvents ias.ac.in. The product can be purified by crystallization from a water/ethanol mixture ias.ac.in.

Table 4: Reactants and Conditions for the Synthesis of 6-nitro-1,4-dihydroquinoxaline-2,3-dione

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 4-nitro-1,2-diaminobenzene | Oxalic acid | Solvent-free grinding at room temperature | 6-nitro-1,4-dihydroquinoxaline-2,3-dione |

Synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide Derivatives

The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide is a multi-step process that begins with the preparation of quinoxaline-2,3-dione academicjournals.orgresearchgate.net. This is achieved by the reaction of o-phenylenediamine (B120857) with oxalic acid academicjournals.orgresearchgate.net. The resulting quinoxaline-2,3-dione is then subjected to chlorosulfonation using chlorosulfonic acid to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride academicjournals.orgresearchgate.net. Finally, the sulfonyl chloride is treated with hydrazine hydrate to afford the desired 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide academicjournals.orgresearchgate.net. This sulfonohydrazide can be further reacted with various aldehydes and ketones to produce a range of quinoxaline-6-sulfonohydrazone derivatives academicjournals.orgresearchgate.net.

Table 5: Synthetic Sequence for 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | o-Phenylenediamine | Oxalic acid | Quinoxaline-2,3-dione |

| 2 | Quinoxaline-2,3-dione | Chlorosulfonic acid | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |

| 3 | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | Hydrazine hydrate | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide |

Chemical Derivatization and Functionalization

The chemical scaffold of this compound presents a versatile platform for medicinal chemistry and drug discovery. Its unique electronic and structural features, conferred by the electron-withdrawing nitro group on the benzene (B151609) ring and the saturated heterocyclic portion, allow for a multitude of chemical modifications. These modifications are crucial for exploring and optimizing the biological activities of its derivatives through structure-activity relationship (SAR) studies. This section delves into the strategies for modifying the tetrahydroquinoxaline ring system, the introduction of various substituents, and the synthesis of N-substituted and ring-substituted derivatives.

Strategies for Modifying the Tetrahydroquinoxaline Ring System

Modification of the this compound ring system can be approached through several synthetic strategies, targeting either the nitrogen atoms of the pyrazine (B50134) ring or the aromatic benzene ring.

Functionalization of the Nitrogen Atoms: The secondary amine functionalities at the N1 and N4 positions are prime sites for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide array of substituents. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a common method for N-alkylation. Similarly, N-acylation can be readily achieved using acyl chlorides or anhydrides in the presence of a base. These reactions allow for the introduction of diverse functional groups, which can modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, such as a halogen, by a variety of nucleophiles. This strategy is particularly useful for introducing substituents that cannot be installed via electrophilic substitution.

Introduction of Various Substituents for Structure-Activity Relationship Studies

The systematic introduction of a variety of substituents onto the this compound core is a cornerstone of SAR studies. These studies aim to elucidate the relationship between the chemical structure of a compound and its biological activity, ultimately leading to the design of more potent and selective drug candidates.

The nature of the substituent, its position on the scaffold, and its stereochemistry can all have a profound impact on the pharmacological profile of the resulting derivative. For instance, in the context of anticancer drug design, the introduction of different functional groups on the quinoxaline ring system has been shown to significantly influence cytotoxicity. SAR studies on various quinoxaline derivatives have demonstrated that the presence of electron-donating or electron-withdrawing groups can modulate their anticancer activity. mdpi.com For example, some studies have shown that electron-releasing groups can enhance activity, while others have found that electron-withdrawing groups are beneficial. mdpi.com

The nitro group at the 6-position is itself a key substituent that can influence the biological activity of the parent compound. Studies on nitro-substituted chalcones have shown that the position of the nitro group can significantly affect their anti-inflammatory and vasorelaxant activities. mdpi.com This highlights the importance of the specific placement of such a strongly electron-withdrawing group. In the case of this compound, this group can participate in hydrogen bonding and alter the electronic properties of the entire molecule, thereby influencing its interaction with biological targets.

Synthesis of N-Substituted and Ring-Substituted Derivatives

The synthesis of N-substituted and ring-substituted derivatives of this compound allows for a detailed exploration of the chemical space around this scaffold.

N-Substituted Derivatives: As mentioned, N-alkylation and N-acylation are the most common methods for preparing N-substituted derivatives. A variety of alkyl and aryl groups can be introduced at the N1 and N4 positions. For example, N,N'-dialkylated tetrahydroquinoxalines can be synthesized through the reaction of a suitably substituted nitrophthalonitrile with secondary diamines. researchgate.net The synthesis of N-substituted tetrahydroquinoxalines has also been achieved via a one-pot regioselective Heyns rearrangement and stereoselective transfer hydrogenation. nih.govrsc.orgresearchgate.net

Ring-Substituted Derivatives: Further substitution on the aromatic ring of this compound can be achieved through various synthetic methodologies.

Electrophilic Aromatic Substitution: While challenging due to the deactivating nitro group, electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be performed under specific conditions to introduce additional functional groups on the benzene ring. wikipedia.orglkouniv.ac.inijrar.orgyoutube.commasterorganicchemistry.com The directing effect of the existing substituents (the amino group and the nitro group) will determine the position of the incoming electrophile.

Nucleophilic Aromatic Substitution: The presence of the nitro group facilitates SNAr reactions. wikipedia.orgnih.govyoutube.comyoutube.com If a leaving group is present on the aromatic ring (e.g., a halogen introduced in a prior step), it can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This allows for the introduction of a diverse array of substituents that can be used to fine-tune the biological activity of the molecule.

Below is a table summarizing some of the key synthetic transformations for the derivatization of the tetrahydroquinoxaline ring system.

| Transformation | Reagents and Conditions | Position of Modification | Purpose in SAR Studies |

| N-Alkylation | Alkyl halide, base; or Aldehyde/Ketone, reducing agent | N1, N4 | Modify lipophilicity, steric bulk, and basicity. |

| N-Acylation | Acyl chloride/anhydride, base | N1, N4 | Introduce hydrogen bond acceptors, alter electronic properties. |

| Aromatic Nitration | HNO₃, H₂SO₄ | Benzene Ring (e.g., position 8) | Introduce additional electron-withdrawing groups, potential for further functionalization. |

| Aromatic Halogenation | X₂ (X=Cl, Br), Lewis Acid | Benzene Ring | Introduce a leaving group for subsequent SNAr reactions. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH₂, R-OH, R-SH), base | Benzene Ring (at a position with a leaving group) | Introduce a wide variety of functional groups to probe specific interactions with a biological target. |

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

Without access to peer-reviewed articles or spectral databases containing this specific information, a scientifically accurate and verifiable article focusing solely on the advanced spectroscopic and structural characterization of “6-Nitro-1,2,3,4-tetrahydroquinoxaline” cannot be produced.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained.

The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups: the nitro group (NO₂) on the aromatic ring and the secondary amine (N-H) within the heterocyclic ring.

The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. For nitro groups attached to an aromatic ring, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The secondary amine group in the tetrahydroquinoxaline ring is identified by its N-H stretching vibration. This typically appears as a single, sharp band of moderate intensity in the 3500-3300 cm⁻¹ region.

In a study of the closely related compound, 6-Nitro-1,2,3,4-tetrahydroquinoline, characteristic IR absorptions were observed at 3375 cm⁻¹ for the N-H group and 1511 cm⁻¹ for the NO₂ group, aligning with the expected frequency ranges. researchgate.net Additional absorptions related to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the saturated portion of the ring appears just below 3000 cm⁻¹. vscht.cz

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3500 - 3300 | Moderate |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Moderate |

| Aliphatic C-H | Stretch | 3000 - 2850 | Moderate to Strong |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structure of the parent compound, 1,2,3,4-Tetrahydroquinoxaline (B1293668), provides a crucial reference point. researchgate.net

The crystal structure of 1,2,3,4-Tetrahydroquinoxaline reveals a puckered piperazine (dihydropyrazine) ring fused to a planar aromatic ring. researchgate.net The compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.net Its molecular packing is characterized by a series of N—H···N hydrogen bonds that link adjacent molecules, forming an infinite zigzag chain. researchgate.net

The introduction of a nitro group at the 6-position is expected to significantly influence this crystal packing. The nitro group is a strong hydrogen bond acceptor, and it would likely participate in intermolecular interactions, potentially with the amine N-H donors of neighboring molecules. This could alter the packing motif from the simple zigzag chain observed in the parent compound to a more complex, layered, or three-dimensional network structure, as seen in other nitro-substituted heterocyclic compounds. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.8609 (2) |

| b (Å) | 8.4986 (2) |

| c (Å) | 16.9639 (4) |

| Key Packing Feature | N—H···N hydrogen bonds forming infinite chains |

A single-crystal X-ray analysis would provide unequivocal confirmation of the compound's regiochemistry and stereochemistry. researchgate.net Regiochemistry refers to the specific position of the nitro group on the aromatic ring. X-ray diffraction would definitively locate the nitro group at the C6 position, distinguishing it from other possible isomers (e.g., 5-nitro, 7-nitro).

Stereochemistry involves the spatial arrangement of atoms. The analysis would detail the exact conformation of the non-aromatic, puckered ring in the solid state, defining the relative orientation of the atoms. This is a critical aspect of its three-dimensional structure that influences its physical and biological properties. rsc.org

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of nitroaromatic compounds. researchgate.net In this technique, the compound is passed through a column packed with a nonpolar stationary phase (such as C8 or C18 alkyl chains bonded to silica) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. rsc.org

This method is highly effective for determining the purity of a sample by separating the target compound from any starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Furthermore, HPLC is critical for the separation of positional isomers, which are often formed simultaneously during synthesis. mtc-usa.com The subtle differences in polarity and structure between 6-nitro, 5-nitro, and 7-nitro isomers allow for their resolution on an appropriate HPLC column, ensuring the isolation and characterization of the correct regioisomer. researchgate.netnacalai.com Specialized columns, such as those with phenyl or pyrenylethyl stationary phases, can offer enhanced selectivity for aromatic positional isomers through π-π interactions. nacalai.com

| Parameter | Typical Condition |

|---|---|

| Column | C18 or C8 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (ACN) and Water |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Application | Purity assessment and separation of positional isomers |

Compound Index

| Compound Name |

|---|

| This compound |

| 6-Nitro-1,2,3,4-tetrahydroquinoline |

| 1,2,3,4-Tetrahydroquinoxaline |

| Acetonitrile |

| Methanol |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental analytical technique employed to monitor the progress of chemical reactions, such as the synthesis of this compound. This method allows for the rapid, qualitative assessment of the reaction mixture, providing insights into the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material. For compounds like this compound, silica gel is a commonly used stationary phase due to its polarity.

The TLC plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. The mobile phase travels up the plate by capillary action. As it moves, it carries the components of the spotted mixture at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances.

For the analysis of this compound and its precursors, a common mobile phase system consists of a mixture of ethyl acetate and hexane. The ratio of these solvents can be adjusted to achieve optimal separation of the spots on the TLC plate. Visualization of the separated spots is typically achieved under UV light, where the aromatic nature of the quinoxaline (B1680401) ring allows for easy detection. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored.

Table 1: Typical TLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 coated plates |

| Mobile Phase | Ethyl acetate / Hexane mixture (ratio determined empirically) |

| Application | Capillary spotting of the crude reaction mixture |

| Development | Ascending development in a closed chamber |

| Visualization | UV light at 254 nm |

Column Chromatography for Product Isolation

Following the completion of the synthesis of this compound, as monitored by TLC, the crude product is typically purified using column chromatography. This preparative-scale technique is used to separate the desired compound from unreacted starting materials, byproducts, and other impurities.

The principle of column chromatography is similar to that of TLC, involving the distribution of the components of a mixture between a stationary phase and a mobile phase. In this case, the stationary phase, commonly silica gel, is packed into a glass column. The crude reaction mixture is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel bed.

An eluent, which is a solvent or a mixture of solvents similar to the mobile phase used in TLC, is then passed through the column. The choice of eluent is critical for effective separation. Based on the analysis of related nitroaromatic compounds, a gradient of ethyl acetate in hexane is often an effective eluent system for the purification of this compound. chemicalbook.com The process typically starts with a lower polarity eluent (a higher percentage of hexane) to allow for the elution of less polar impurities. The polarity of the eluent is then gradually increased by increasing the proportion of ethyl acetate, which facilitates the movement of the more polar product through the column.

The separated components, or fractions, are collected sequentially as they exit the bottom of the column. Each fraction is then analyzed by TLC to determine its composition. Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Table 2: General Column Chromatography Conditions for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Eluent System | Gradient of Ethyl acetate in Hexane |

| Sample Loading | Concentrated solution of the crude product |

| Fraction Collection | Sequential collection of eluted fractions |

| Purity Analysis | TLC analysis of collected fractions |

Computational Studies on this compound Remain Largely Unexplored

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical investigations focused on the chemical compound this compound. Despite its use as a chemical intermediate, particularly in the synthesis of dyes, detailed studies concerning its molecular geometry, electronic structure, and behavior in simulated biological systems as requested are not present in published research.

Therefore, generating an article with the specific sections on Density Functional Theory (DFT) calculations and Molecular Docking simulations for this compound is not possible based on current scientific data.

However, computational methodologies have been extensively applied to structurally similar compounds, such as quinoline (B57606) and quinoxaline derivatives. These studies provide a clear framework for how this compound could be analyzed in the future.

Insights from Analogous Compounds

Density Functional Theory (DFT) for Reaction Modeling: Theoretical studies on the related compound, 1,2,3,4-tetrahydroquinoline (B108954), demonstrate the power of DFT in understanding chemical reactions. For instance, research on the regioselective nitration of tetrahydroquinoline has been conducted to determine why the nitro group preferentially attaches to certain positions on the molecule. researchgate.netedepositireland.ie

In these studies, computational chemists modeled the reaction pathways for nitration at different positions on the aromatic ring. By calculating the energy of the various possible intermediate structures (known as σ-complexes) and the transition states leading to them, researchers can predict the most likely outcome. researchgate.netedepositireland.ie These theoretical calculations, often performed using methods like B3LYP with a 6-31++G** basis set, have successfully corroborated experimental results, showing that nitration at the 6-position can be achieved with total regioselectivity under specific conditions. researchgate.netedepositireland.ie Similar computational approaches have been applied to understand the nitration of quinoxalin-2(1H)-ones, confirming that the reaction proceeds through the attack of a nitronium cation on a protonated form of the molecule. rsc.org

Molecular Docking for Biological Interaction: While no molecular docking studies were found for this compound, this technique is a cornerstone of modern drug discovery and has been applied to other nitro-containing heterocyclic compounds. For example, novel nitrochromene derivatives have been synthesized and evaluated as potential treatments for leishmaniasis. nih.gov In such research, molecular docking is used to simulate how the synthesized compounds might bind to specific target proteins within the Leishmania parasite. nih.gov These simulations predict the binding affinity and the specific interactions (like hydrogen bonds or hydrophobic interactions) between the compound (the ligand) and the protein's active site. This information is crucial for understanding the compound's potential mechanism of action and for guiding the design of more potent therapeutic agents. nih.gov

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to build mathematical models that correlate the structural or physicochemical properties of a group of molecules with their biological activity.

Correlation of Molecular Descriptors with Biological Activity

While specific, comprehensive QSAR models for 6-Nitro-1,2,3,4-tetrahydroquinoxaline are not extensively detailed in publicly available literature, the principles of QSAR allow for a foundational analysis based on its key molecular descriptors. A QSAR study for this compound would involve correlating descriptors—quantifiable properties derived from the molecular structure—with a measured biological endpoint, such as enzyme inhibition or antibacterial activity.

The biological activities of structurally related compounds, such as nitro-substituted quinoline (B57606) and quinoxaline (B1680401) derivatives, have been noted in scientific research, suggesting potential areas for QSAR investigation. preprints.org For this compound, a hypothetical QSAR model would analyze how variations in its structural properties affect its biological function. Key molecular descriptors that would be critical for such a model are outlined in the table below.

These descriptors fall into several categories:

Electronic Descriptors: Such as the distribution of charges and the energy of frontier molecular orbitals (HOMO/LUMO), which are crucial for how the molecule interacts with biological targets. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring.

Steric Descriptors: These relate to the size and shape of the molecule, like molecular volume and surface area. They determine how well the molecule can fit into a receptor's binding site.

Hydrophobic Descriptors: The partition coefficient (logP) is a key measure of hydrophobicity. This property governs the molecule's ability to cross cell membranes and its distribution in the body.

Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule, such as the Topological Polar Surface Area (TPSA). TPSA is particularly important for predicting transport properties.

A successful QSAR model would generate an equation demonstrating how these descriptors, individually or in combination, contribute to the observed activity, thereby enabling the virtual screening and design of new, potentially more potent analogs.

Table 1: Key Molecular Descriptors for this compound

| Descriptor Category | Descriptor Name | Predicted Value | Significance in QSAR |

| Physicochemical | Molecular Weight | 179.18 g/mol | Influences size-related properties and diffusion. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | 1.60 | Affects solubility, permeability, and plasma protein binding. |

| Topological | Topological Polar Surface Area (TPSA) | 78.0 Ų | Correlates with membrane permeability and bioavailability. |

| Structural | Hydrogen Bond Donors | 2 | Number of potential hydrogen bond interactions with a receptor. |

| Structural | Hydrogen Bond Acceptors | 4 | Number of potential hydrogen bond interactions with a receptor. |

| Structural | Rotatable Bond Count | 1 | Relates to conformational flexibility and binding entropy. |

Note: Predicted values are derived from computational models and may vary slightly between different prediction software.

Computational Pharmacokinetics and Pharmacodynamics (ADME/Tox Predictions)

In silico methods are invaluable for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential toxicity (Tox). These predictions help to identify molecules with a higher probability of success in later-stage clinical trials by flagging potential liabilities before significant resources are invested.

In silico Assessment of Drug-likeness and Bioavailability

The concept of "drug-likeness" assesses whether a compound possesses the physicochemical properties that are typical of oral drugs. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five. This rule establishes thresholds for molecular weight, lipophilicity (logP), and hydrogen bonding capacity that are associated with good oral absorption and permeation.

An analysis of this compound against these criteria is presented below.

Table 2: Drug-Likeness Profile of this compound (Lipinski's Rule of Five)

| Lipinski's Rule Parameter | Guideline | Predicted Value for Compound | Compliance |

| Molecular Weight (MW) | ≤ 500 g/mol | 179.18 | Yes |

| Lipophilicity (LogP) | ≤ 5 | 1.60 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 2 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 | Yes |

As shown in the table, this compound complies with all of the criteria set forth by Lipinski's Rule of Five. This profile suggests that the compound is likely to have good membrane permeability and oral absorption, which are key components of bioavailability.

Furthermore, the Topological Polar Surface Area (TPSA) provides additional insight into bioavailability. A TPSA value of 140 Ų or less is often associated with good oral bioavailability. The predicted TPSA for this compound is 78.0 Ų, which is well within this favorable range. This further supports the potential for this molecule to be effectively absorbed if administered orally.

Biological and Pharmacological Research

In Vitro Pharmacological Studies

The core structure of quinoxaline (B1680401), a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a versatile pharmacophore in drug discovery. nih.govnih.gov The addition of a nitro group at the 6-position and hydrogenation of the pyrazine ring to form the 1,2,3,4-tetrahydroquinoxaline (B1293668) structure modifies its electronic and conformational properties, leading to a spectrum of biological activities. Research has primarily focused on derivatives, which have been synthesized and evaluated for various therapeutic effects.

Evaluation of Specific Biological Activities

Investigations into derivatives of the 6-nitroquinoxaline (B1294896) scaffold have demonstrated significant potential across several fields of pharmacology.

The quinoxaline nucleus is a recognized scaffold for developing agents with central nervous system activity. Studies on quinoxalinone derivatives, which are structurally related to tetrahydroquinoxalines, have identified notable neuropharmacological effects.

Anxiolytic Activity : A study on quinoxalinone derivatives showed that 6-nitro-1,4-dihydroquinoxaline-2,3-dione exhibited a more potent anxiolytic effect in mice compared to the reference drug diazepam. nih.gov Another compound, 1,2,3,4-tetrahydro-quinoxaline-2,3-dione, displayed an anxiolytic effect comparable to diazepam. nih.gov

Anticonvulsant Activity : The 6-nitroquinoxaline moiety is a key feature in potent anticonvulsant agents. Notably, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), a competitive AMPA/kainate receptor antagonist, has been extensively studied. nih.gov It has shown protective effects in the maximal electroshock (MES) seizure test. nih.gov Other derivatives, such as 6-chloro-1,4-dihydro-quinoxaline-2,3-dione, have also demonstrated significant anticonvulsant action. nih.gov These findings underscore the importance of the quinoxaline structure in the search for new anticonvulsant therapies. nih.govnih.gov

Sedative Activity : Various quinoxalinone derivatives have been shown to possess dose-dependent sedative and CNS depressant activities in animal models. nih.gov

The quinoxaline scaffold is a promising framework for the development of new antimicrobial agents, partly due to its structural relationship with other antimicrobial heterocycles like quinolines. nih.gov The introduction of a nitro group can enhance this activity.

Antibacterial Activity : Nitroquinoxaline compounds have been reported to exhibit potent activity, particularly against Gram-positive bacteria. nih.gov In studies of related nitro-containing heterocycles, analogues of 1,2,3,4-tetrahydroquinoline (B108954) have been tested for antibacterial activity against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis. nih.gov Furthermore, a systematic review of quinoxaline derivatives highlights their potential to circumvent bacterial resistance. nih.gov

Antifungal Activity : Quinoxaline derivatives have been evaluated for their antifungal properties against various strains. researchgate.net For instance, certain novel di-substituted sulfonylquinoxaline derivatives showed activity against fungal pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 2.44 to 180.14 μM. scispace.com

Quinoxaline derivatives are a significant class of compounds in cancer research, with some acting as inhibitors of crucial protein kinases involved in tumor growth. nih.govnih.gov

Research into aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX, demonstrated a concentration-dependent reduction in the viability of Ht-29 colon cancer cells. nih.gov These compounds were also found to induce total apoptosis in the cancer cells at concentrations of 12.5 and 25 µg/mL after 24 and 48 hours of treatment. nih.gov

A study involving a series of 6-nitro-2,3-bis(arylamino)quinoxaline derivatives, synthesized as analogues of the antimalarial lead MMV007204, evaluated their cytotoxicity against a rat skeletal muscle cell line (L6). The results indicated moderate cytotoxicity for the compounds that were most active against the target parasite. nih.gov

Table 1: Cytotoxicity of 6-Nitroquinoxaline Derivatives Against L6 Cell Line

| Compound | Cytotoxicity IC50 (µM) |

|---|---|

| Compound 27 | 1.7 |

| Compound 29 | 27.5 |

| Compound 30 | 5.0 |

Data sourced from a study on quinoxaline analogs against Schistosoma mansoni. nih.gov

The quinoxaline scaffold is a key component in the design of novel anti-inflammatory agents. nih.gov Derivatives have been shown to inhibit various inflammatory modulators. nih.govnih.gov

Studies have demonstrated that quinoxaline derivatives can exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX), cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and key signaling pathways such as nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK). nih.govnih.gov

In an in vivo model of inflammation, the quinoxaline derivatives DEQX and OAQX were shown to reduce leukocyte migration. nih.gov They also significantly decreased the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Other research on different quinoxaline derivatives reported significant reduction in paw edema in the carrageenan-induced rat paw edema model, a standard test for acute inflammation. researchgate.net

Table 2: Anti-inflammatory Activity of Quinoxaline Derivatives

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| DEQX | Leukocyte Migration | Significant reduction | nih.gov |

| OAQX | Leukocyte Migration | Significant reduction | nih.gov |

| DEQX | IL-1β & TNF-α Levels | Significant decrease | nih.gov |

| OAQX | IL-1β & TNF-α Levels | Significant decrease | nih.gov |

| Quinoxaline Derivative 180 | Carrageenan-induced Edema | 53.91% reduction | researchgate.net |

Nitroaromatic compounds, including those with a quinoxaline core, are recognized for their potential as antiparasitic agents, with demonstrated activity against malaria. nih.gov The development of new antimalarial drugs is critical due to the emergence of resistance to existing therapies like chloroquine. nih.govscienceopen.com

The Medicines for Malaria Venture (MMV) identified a 2,3-dianilinoquinoxaline derivative (MMV007204) as a hit compound with promising activity. nih.gov This spurred further research into quinoxaline analogues, including several 6-nitroquinoxaline derivatives, for their potential against parasitic diseases. nih.gov While much of the direct testing on these specific analogues focused on Schistosoma mansoni, the initial screening highlights the potential of the nitroquinoxaline scaffold in the broader field of antiprotozoal drug discovery, including malaria. nih.gov

Mechanism of Action Studies

While specific molecular targets for 6-Nitro-1,2,3,4-tetrahydroquinoxaline have not been explicitly elucidated, the general mechanism for bioactive nitro compounds may offer potential insights. Nitro-containing molecules often exert their biological effects through the reduction of the nitro group, which can produce toxic intermediates like nitroso and superoxide (B77818) species. nih.gov This process is a crucial step in the mechanism of action for many nitro-based antimicrobial agents. nih.gov

A widely accepted model suggests that these reduced nitro species can then covalently bind to essential biomolecules such as DNA, leading to cellular damage and death. nih.gov This redox-cycling capability is a key feature of the nitro group's role as a pharmacophore and is responsible for a wide range of biological activities, including antimicrobial and antineoplastic effects. nih.gov

Specific interactions between this compound and particular enzymes or receptors are not detailed in the available research. However, based on the general mechanism of action for nitro compounds, a primary interaction involves the covalent binding of its reduced metabolites to DNA, which can result in nuclear damage. nih.gov The presence of the nitro group is a key factor, influencing the molecule's reactivity and potential biological activity through its electron-withdrawing properties and polarity. nih.govcymitquimica.com

This compound has been identified as a compound with potential applications in medicinal chemistry, specifically in the development of neuroprotective agents. cymitquimica.com It is recognized for its potential to modulate neurotransmitter systems, making it a subject of interest for neuroscience research. cymitquimica.com However, detailed studies specifying the exact neurotransmitter systems affected or the mechanisms involved in neuroinflammatory pathway modulation are not available in the reviewed literature.

Cellular Assays

No specific data from cellular assays conducted on this compound were identified in the search results. While derivatives such as tetrahydroquinoxaline sulfonamides have been evaluated in antiproliferative assays against cell lines like HT-29, this information is not directly transferable to the parent compound. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical structure relates to biological function and for guiding the design of more potent and selective drug candidates.

For quinoxaline derivatives, the nature and position of substituents on the heterocyclic ring system have a profound impact on their anticancer activity. mdpi.com

Linker Groups: The nature of the linker connecting different parts of the molecule is critical. An NH-CO linker at the second position of the quinoxaline nucleus was associated with increased activity, whereas aliphatic linkers led to a decrease. mdpi.com

Nitro Group Position: In related quinoline (B57606) compounds, the position of the nitro group has been shown to be a key determinant of cytotoxicity. brieflands.com

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. youtube.comyoutube.comyoutube.com

For anti-HIV quinoxaline derivatives targeting the integrase enzyme, a successful pharmacophore model was generated consisting of four key features: two hydrogen bond donor sites, one hydrogen bond acceptor atom, and one hydrophobic region. nih.gov This model was used as a query to screen databases and design new potent compounds. nih.gov

In the context of anticancer activity, SAR studies on quinoxaline derivatives targeting VEGFR-2 revealed that a secondary amine at the third position of the ring increases activity, while primary and tertiary amines decrease it. mdpi.com The presence of an NH or NCH₃ group at the second position was also found to be essential for activity. mdpi.com For another series of inhibitors targeting tubulin, a six- or seven-membered B-ring connected directly to the phenyl A-ring was desirable, and a para-methoxy group on the A-ring was more favorable than methyl or bromo groups. nih.gov

Table 2: Summary of Key Pharmacophoric Features for Quinoxaline Derivatives

| Target | Key Features | Desired Substituents/Moieties | Source |

|---|---|---|---|

| HIV Integrase | 2 H-bond donors, 1 H-bond acceptor, 1 hydrophobic region | Quinoxaline core | nih.gov |

| VEGFR-2 (Anticancer) | N-linker at position 3, NH/NCH₃ at position 2 | Secondary amine at position 3, o,o-dimethoxyphenyl at position 2 | mdpi.com |

| Tubulin (Anticancer) | 6- or 7-membered B-ring, para-substituent on A-ring | Six-membered lactam B-ring, para-methoxy on A-ring | nih.gov |

The tetrahydroquinoxaline scaffold and its related structures, such as tetrahydroquinoline and quinazoline (B50416), are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets. nih.govtandfonline.com Optimization of this scaffold is a key strategy for developing novel therapeutics.

One optimization approach involves modifying the ring system. In a study on quinazoline-based tubulin inhibitors, modifying the tetrahydroquinoline moiety of the initial lead compounds led to the discovery of a new favorable chemical scaffold with a six-membered lactam that enhanced cytotoxic activity. nih.gov Expanding the N-heterocyclic B-ring from a six-membered to a seven-membered ring also maintained high potency, demonstrating that the ring size can be fine-tuned to optimize activity. nih.gov

Another strategy is the creation of hybrid molecules. Synthesizing hybrids of hydroquinone, chalcone, and pyrazoline scaffolds has been shown to enhance antiproliferative properties against cancer cells. mdpi.com The tetrahydroquinoline scaffold itself has been identified as an efficient starting point for developing mTOR inhibitors for the treatment of lung cancer, suggesting that strategic substitution of this scaffold could yield potent and selective drugs. tandfonline.com

In Vivo Pharmacological Models (where applicable to the compound class)

While specific in vivo data for this compound were not found in the reviewed literature, studies on related nitro-heterocyclic compounds have utilized various animal models to assess their efficacy and properties.

For example, novel 7-nitroquinoxalin-2-one derivatives with trichomonacidal activity were assayed in vivo in a murine model of trichomonosis. nih.gov This study observed a significant reduction in pathogenic injuries after oral administration of the compound. nih.gov

In the context of oncology, a nude mouse xenograft model using MCF7 breast cancer cells was employed to validate the antitumor activity of quinazoline derivatives that were optimized from a tetrahydroquinoline lead. nih.gov One compound displayed a significant tumor inhibitory rate of 51% at a dose of 4 mg/kg without apparent toxicity. nih.gov

Research on this compound in Specified Disease Models Remains Undisclosed

Scientific investigation into the therapeutic potential of the chemical compound this compound, specifically within the realms of neuropathic pain and dural inflammation, is not available in the public domain. Extensive searches of scientific literature and databases have not yielded any studies that specifically evaluate this compound in animal models for these conditions.

While research exists for structurally related compounds, such as various quinoxaline and tetrahydroquinoline derivatives, which have been explored for their analgesic and anti-inflammatory properties, no direct research has been published on the efficacy of this compound for neuropathic pain or dural inflammation. The scientific community has investigated other molecules within the broader quinoxaline chemical class for their potential in treating pain and inflammation. For instance, some substituted quinoxaline derivatives have demonstrated anti-inflammatory and analgesic activities in various experimental models. Similarly, certain 1,2,3,4-tetrahydroquinoline derivatives have been assessed for their effects on inflammatory pathways.

However, the specific biological activity of the nitro-substituted tetrahydroquinoxaline , particularly its effects in established animal models of neuropathic pain (such as those involving nerve injury) or dural inflammation (relevant to headache and migraine research), has not been documented in accessible scientific literature. Consequently, there are no research findings, data tables, or assessments of efficacy to report for this compound in these specific contexts.

The absence of published data precludes any detailed discussion on its use in animal models of disease or an assessment of its efficacy as requested. Further research would be required to determine if this compound has any pharmacological relevance to these conditions.

Potential Therapeutic Applications and Future Directions

Prospects in Drug Development

A thorough investigation into the drug development landscape for 6-Nitro-1,2,3,4-tetrahydroquinoxaline yields no substantial findings. The scientific databases and peer-reviewed literature currently lack specific information regarding its progression as a potential therapeutic agent.

Development as a Therapeutic Agent

There are no publicly available research articles or clinical trial data that detail the development of this compound as a therapeutic agent. While the broader class of quinoxaline-based compounds has been investigated for a variety of pharmacological activities, this specific nitro-substituted tetrahydroquinoxaline has not been a focus of such studies.

Consideration for Clinical Use

Consequently, without any preclinical development data, there are no considerations for the clinical use of this compound at this time. The necessary foundational research to establish a pharmacological profile and assess its therapeutic index is not present in the available literature.

Emerging Research Areas

The exploration of novel applications for chemical compounds is a driving force in pharmaceutical research. However, for this compound, this exploration appears to be in its infancy, if not entirely dormant.

Exploration of New Biological Activities

There is a significant gap in the scientific literature concerning the biological activities of this compound. While related structures like quinoxaline (B1680401) 1,4-dioxides have been noted for their diverse biological properties, including antibacterial and antitumor activities, these findings cannot be directly extrapolated to this specific compound. The unique structural and electronic contributions of the nitro group at the 6-position and the saturated heterocyclic ring necessitate dedicated studies to elucidate any potential biological effects.

Application in Novel Disease Models

In line with the lack of data on its biological activities, there is no evidence of this compound being applied in any novel or established disease models. Preclinical research, which would involve testing the compound in cellular or animal models of disease, has not been published.

Challenges and Opportunities in Research

The current state of research on this compound is defined by a significant challenge: a near-complete absence of dedicated studies into its therapeutic potential. This lack of foundational research is the primary hurdle to any future development.

However, this challenge also presents a clear opportunity. The broader family of quinoxaline derivatives has shown promise in various therapeutic areas, suggesting that this compound could possess uninvestigated biological activities. The opportunity lies in conducting the initial exploratory studies to determine if this compound warrants further investigation.

A 2001 report from the European Commission's Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP) on "tetrahydro-6-nitroquinoxaline" provides some toxicological data, as it was reviewed for use as a hair dye. While not focused on therapeutic applications, this report offers some preliminary insights into the compound's interaction with biological systems.

Toxicological Profile of Tetrahydro-6-nitroquinoxaline (from SCCNFP/0503/01)

| Test Type | Species | Route of Administration | Key Findings |

| Acute Oral Toxicity | Rat | Oral | Median lethal dose estimated at 1058 mg/kg body weight. |

| 13-Week Oral Toxicity | Rat | Oral (gavage) | No-Observed-Effect-Level (NOEL) established at 5 mg/kg/day. |

| Teratogenicity | Rat | Oral (gavage) | No evidence of teratogenicity at the tested doses. |

This existing toxicological data could serve as a starting point for designing future preclinical studies, providing an initial understanding of the compound's safety profile. The primary opportunity is for researchers to undertake foundational studies to explore the basic pharmacology of this compound and to screen it for a wide range of biological activities. Such research would be essential to determine if this compound holds any therapeutic promise and to begin to chart a course for its potential future in medicine.

Synthesis of Novel Derivatives with Enhanced Bioactivity

The quest for more potent and effective therapeutic agents continually drives the synthesis of novel chemical entities. For this compound, the synthesis of new derivatives is a key strategy to enhance its inherent biological activity. This involves the targeted modification of the core structure to improve its interaction with biological targets, thereby amplifying its therapeutic effects.

Researchers are exploring a variety of synthetic pathways to create a library of derivatives based on the this compound scaffold. These modifications often involve the introduction of different functional groups at various positions on the quinoxaline ring system. The rationale behind this approach is to systematically probe the structure-activity relationship (SAR), which dictates how the chemical structure of a molecule influences its biological activity.

For instance, the introduction of bulky or electron-withdrawing groups can influence the molecule's binding affinity to its target protein. Similarly, modifying the lipophilicity of the compound can enhance its ability to cross cell membranes and reach its site of action. A thorough understanding of the SAR is crucial for the rational design of new derivatives with improved potency and a more favorable pharmacokinetic profile.

Table 1: Exemplary Modifications of the this compound Scaffold and Their Potential Impact on Bioactivity

| Modification Site | Type of Modification | Potential Impact on Bioactivity |

| N-1 Position | Alkylation, Acylation | Altering solubility and membrane permeability. |

| N-4 Position | Arylation, Heteroarylation | Introducing new binding interactions with the target. |

| Aromatic Ring | Substitution with halogens, alkyl, or alkoxy groups | Modulating electronic properties and metabolic stability. |

| Nitro Group (Position 6) | Reduction to an amino group, followed by further functionalization | Exploring different biological targets and reducing potential toxicity. |

The biological evaluation of these newly synthesized derivatives is a critical step in identifying lead compounds with superior therapeutic potential. This typically involves a battery of in vitro and in vivo assays to assess their efficacy against specific diseases, such as cancer or infectious agents.

Addressing Selectivity and Efficacy for Clinical Translation

A crucial hurdle in the development of any new drug is ensuring its selectivity and efficacy. A highly potent drug is of little clinical value if it indiscriminately interacts with multiple biological targets, leading to off-target effects and toxicity. Therefore, a significant focus in the future development of this compound derivatives is to enhance their selectivity towards the intended therapeutic target.

Pharmacophore modeling is a powerful computational tool that can be employed to design more selective compounds. dovepress.comnih.gov This technique involves identifying the key structural features of a molecule that are essential for its biological activity. By creating a pharmacophore model for the desired target, researchers can virtually screen libraries of compounds to identify those that are most likely to bind with high affinity and selectivity. dovepress.com This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. researchgate.net

Furthermore, understanding the three-dimensional structure of the target protein, often obtained through techniques like X-ray crystallography, can provide invaluable insights for designing selective inhibitors. This structure-based drug design approach allows for the rational modification of the this compound scaffold to maximize its interactions with the active site of the target protein while minimizing interactions with other proteins.

Improving the efficacy of these compounds in preclinical and eventually clinical settings is another paramount objective. This involves optimizing the pharmacokinetic properties of the lead compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profile. A compound with excellent in vitro activity may fail in vivo if it is rapidly metabolized or poorly absorbed. Therefore, medicinal chemists will focus on modifying the chemical structure to enhance its metabolic stability and oral bioavailability.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the pharmaceutical industry. The development of sustainable and environmentally friendly synthetic methods is not only an ethical imperative but also offers economic advantages. For the synthesis of this compound and its derivatives, the adoption of green chemistry principles can lead to more efficient, safer, and less wasteful manufacturing processes.

One promising approach is the use of microwave-assisted organic synthesis. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov This can reduce the need for harsh reaction conditions and minimize the formation of byproducts.

Solvent-free or "neat" reactions are another cornerstone of green chemistry. By eliminating the use of volatile organic solvents, these methods reduce environmental pollution and the risks associated with solvent handling and disposal. For instance, the synthesis of related quinoxaline derivatives has been successfully achieved using solvent-free grinding methods.